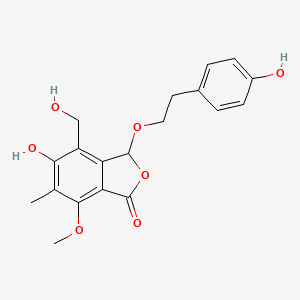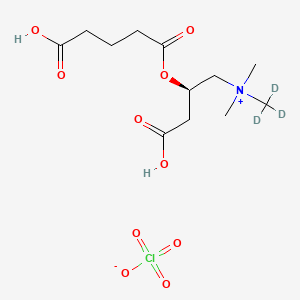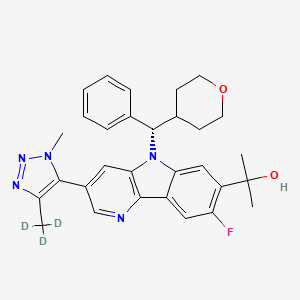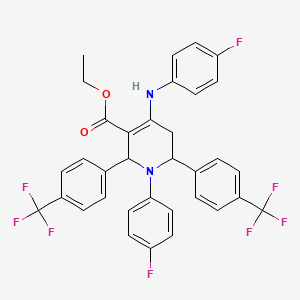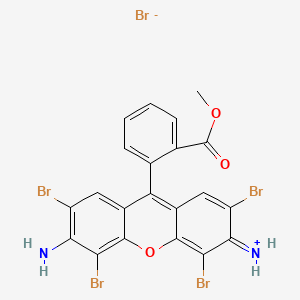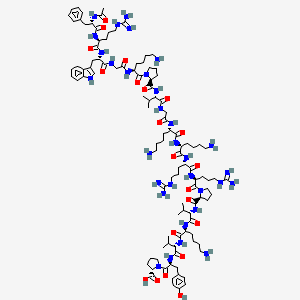
c-Met-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Met-IN-9 is a compound that acts as an inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met has been linked to tumor growth and metastasis, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: c-Met-IN-9 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
c-Met-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms underlying cell proliferation, survival, and motility.
Medicine: Investigated as a potential therapeutic agent for treating cancers that exhibit aberrant c-Met activation.
Mécanisme D'action
c-Met-IN-9 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor’s kinase domain, preventing its activation by hepatocyte growth factor. This inhibition blocks downstream signaling pathways involved in cell proliferation, survival, and motility. Key molecular targets and pathways affected by this compound include the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways .
Comparaison Avec Des Composés Similaires
Cabozantinib: Another c-Met inhibitor used in cancer therapy.
Crizotinib: A small molecule inhibitor targeting c-Met and other kinases.
Onartuzumab: A monoclonal antibody that blocks c-Met activation.
Uniqueness of c-Met-IN-9: this compound is unique in its specific binding affinity and inhibitory potency against the c-Met receptor. It has shown distinct pharmacokinetic properties and a favorable safety profile in preclinical studies compared to other c-Met inhibitors .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in cancer therapy and other scientific fields.
Propriétés
Formule moléculaire |
C25H19F2N5O3 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-1-(4-fluorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C25H19F2N5O3/c26-16-3-6-18(7-4-16)32-13-21(29-14-32)25(34)30-17-5-8-22(20(27)11-17)35-19-9-10-28-23(12-19)31-24(33)15-1-2-15/h3-15H,1-2H2,(H,30,34)(H,28,31,33) |
Clé InChI |
XKFKDNWKGHBQOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C=N4)C5=CC=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


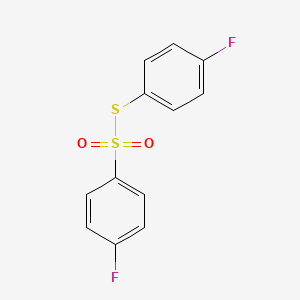

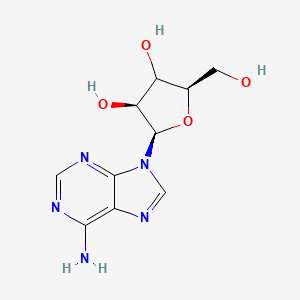
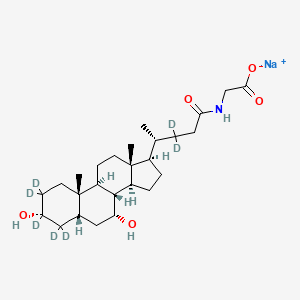

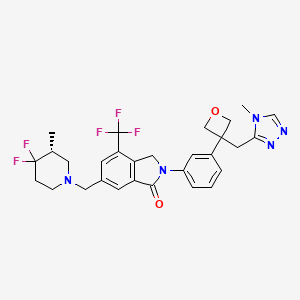
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
